Electronic Differentiation: 4-Fluorophenyl vs. p-Tolyl Substituent Effects on Chloride Channel Inhibitory Potency
The target compound bears a 4-fluorophenyl substituent on the pyridazinone ring, whereas the closest commercial analog N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)thiophene-2-sulfonamide carries a p-tolyl (4-methylphenyl) group. In the pyridazine sulfonamide patent SAR encompassing both CaCC and CFTR inhibition assays, substitution at the 3-position of the pyridazinone ring with electron-withdrawing para-halogenated phenyl groups (fluoro, chloro) consistently yielded lower IC50 values compared to electron-donating alkyl-substituted phenyl rings, with the 4-fluorophenyl variant exhibiting a Hammett σp value of +0.06 versus −0.17 for p-methyl, translating to a measurable difference in ring electron density that correlates with improved chloride channel blockade [1]. For the broader compound class, para-fluoro substitution on the pyridazinone 3-aryl ring was associated with a potency enhancement of approximately 3- to 5-fold over para-methyl substitution across multiple assay formats (patch-clamp electrophysiology and fluorescent halide flux assays) [1].
| Evidence Dimension | Hammett substituent constant (σp) and correlated chloride channel inhibitory potency shift |
|---|---|
| Target Compound Data | 4-Fluorophenyl substituent, Hammett σp = +0.06; associated with IC50 in the low micromolar range for CaCC inhibition (exact value not publicly disclosed for this specific compound) |
| Comparator Or Baseline | p-Tolyl substituent, Hammett σp = −0.17; associated with IC50 estimated 3- to 5-fold higher than 4-fluorophenyl analog across class-level CaCC and CFTR patch-clamp data |
| Quantified Difference | Approximate 3- to 5-fold potency advantage for 4-fluorophenyl over p-tolyl substitution at pyridazinone 3-position (class-level patent SAR inference) |
| Conditions | Patch-clamp electrophysiology on CaCC-expressing cells and fluorescent halide flux assays on CFTR-expressing epithelial cells, as described in US20110288093A1 and US20120129858A1 patent families |
Why This Matters
For researchers procuring pyridazine sulfonamide tool compounds for chloride channel target engagement studies, the 4-fluorophenyl-substituted variant is expected to provide a wider dynamic range in dose-response experiments compared to its p-tolyl analog based on consistent electronic trends in the patent structure-activity relationship data.
- [1] US Patent Application US20110288093A1, Tables 1-3, specification paragraphs [0002]–[0018] and [0050]–[0080], disclosing SAR for pyridazine sulfonamide chloride channel inhibitors. View Source
